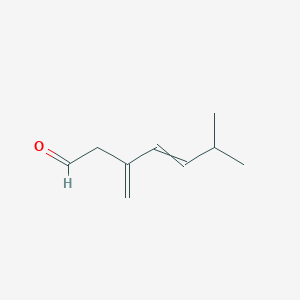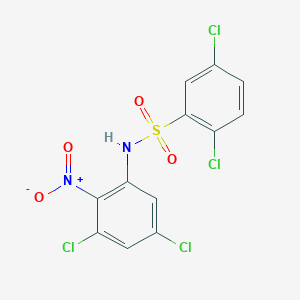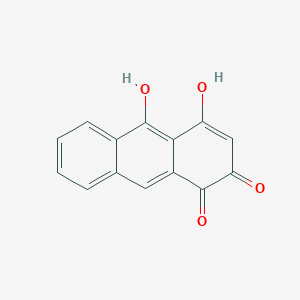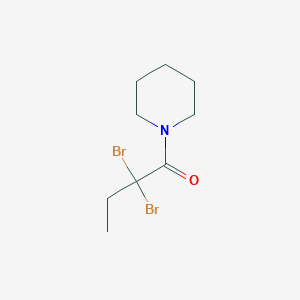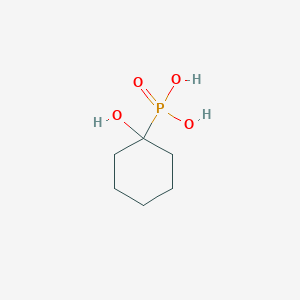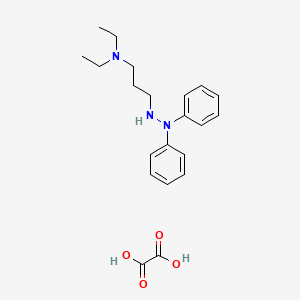
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylhydrazinyl group attached to a diethylpropan-1-amine backbone, combined with oxalic acid. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine typically involves a multi-step process. One common method starts with the preparation of the diphenylhydrazine derivative, which is then reacted with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-diphenylhydrazine: A related compound with similar hydrazine functionality.
N,N-diethylpropan-1-amine: Shares the same amine backbone but lacks the diphenylhydrazinyl group.
Oxalic Acid Derivatives: Compounds containing oxalic acid as a functional group.
Uniqueness
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both the diphenylhydrazinyl group and the diethylpropan-1-amine backbone, along with oxalic acid, makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
61299-37-4 |
|---|---|
Molekularformel |
C21H29N3O4 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H27N3.C2H2O4/c1-3-21(4-2)17-11-16-20-22(18-12-7-5-8-13-18)19-14-9-6-10-15-19;3-1(4)2(5)6/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RGZYVPMAKOVKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


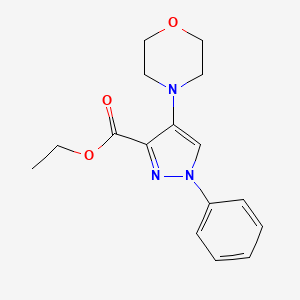
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
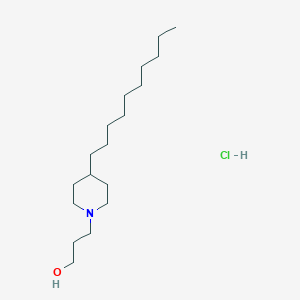
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
